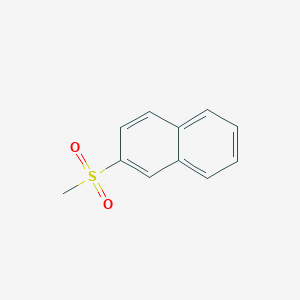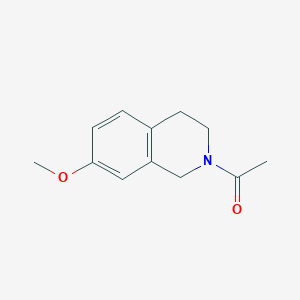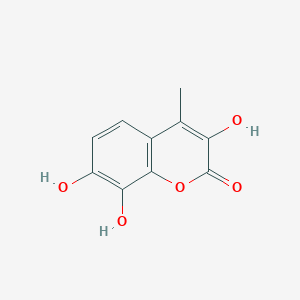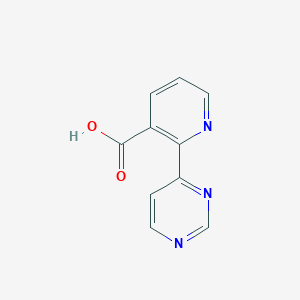
(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with an azetidin-2-ylmethoxy group and an ethoxy group, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine typically involves the following steps:
Formation of Azetidin-2-ylmethanol: This intermediate can be synthesized through the reaction of azetidine with formaldehyde, followed by reduction.
Etherification: The azetidin-2-ylmethanol is then reacted with 3-hydroxy-5-ethoxypyridine under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the azetidine moiety, resulting in reduced forms of the compound.
Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation Products: Various oxidized derivatives of the azetidine ring.
Reduction Products: Reduced forms of the pyridine ring or azetidine moiety.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
(S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine involves its interaction with specific molecular targets. The azetidine ring and pyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(S)-2-(Azetidin-2-yl)ethan-1-ol: This compound shares the azetidine ring but differs in the substituents on the pyridine ring.
5-[(2S)-2-Azetidinylmethoxy]-2-chloropyridine: Similar structure with a chlorine substituent instead of an ethoxy group.
Uniqueness: (S)-3-(Azetidin-2-ylmethoxy)-5-ethoxypyridine is unique due to the specific combination of the azetidine ring and the ethoxy-substituted pyridine ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-[[(2S)-azetidin-2-yl]methoxy]-5-ethoxypyridine |
InChI |
InChI=1S/C11H16N2O2/c1-2-14-10-5-11(7-12-6-10)15-8-9-3-4-13-9/h5-7,9,13H,2-4,8H2,1H3/t9-/m0/s1 |
Clave InChI |
CSDHAOULPQQUMX-VIFPVBQESA-N |
SMILES isomérico |
CCOC1=CC(=CN=C1)OC[C@@H]2CCN2 |
SMILES canónico |
CCOC1=CC(=CN=C1)OCC2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)



![[(5-Fluoroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11895910.png)
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)


![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)

![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)
